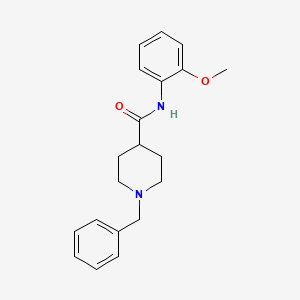![molecular formula C11H14N6O2 B4437294 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 382646-12-0](/img/structure/B4437294.png)
3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocycles, such as [1,2,4]triazino[3,2-f]purines, involves several steps including heating specific precursors with hydrochloric acid or reacting them with alloxan followed by methylation. These processes yield compounds with significant yields and highlight the complexity and versatility of purine synthesis methods (Ueda et al., 1987).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using spectroscopic methods, such as FT-IR and FT-Raman, alongside density functional theory calculations. Such studies provide insights into the vibrational assignments, molecular geometry, and electronic properties, offering a deep understanding of the compound's reactivity and stability (Mary et al., 2014).
Chemical Reactions and Properties
Chemical reactions, such as 1,3-dipolar cycloadditions, are utilized to introduce various functional groups into the purine ring system, creating derivatives with potentially diverse biological activities. These reactions can lead to the formation of regioisomers, demonstrating the compound's reactivity and the influence of substitution patterns on its chemistry (Šimo et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be determined through X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule and the conformational preferences of its cyclic systems, which are crucial for understanding the compound's interactions and reactivity (Qing-min et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of triazine derivatives, including their reactivity towards various reagents and conditions, provide valuable information on their potential as chemical intermediates or therapeutic agents. For example, the reactivity of the 2,3,6,7-tetrahydro-7phenoxymethyl-4H-oxazolo[3,2-a]triazin-2-one-4-thione with different methylation agents demonstrates the compound's versatility and potential for further functionalization (Forfar et al., 1998).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
3,4,7,9-tetramethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-5-6(2)17-7-8(12-10(17)14-13-5)15(3)11(19)16(4)9(7)18/h6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUUDAQGACKOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




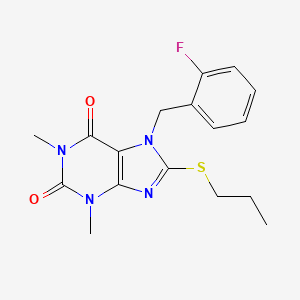
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)
![N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)
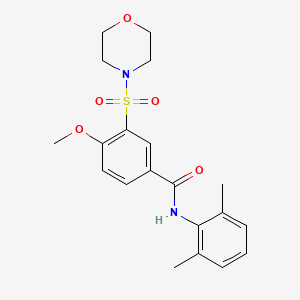
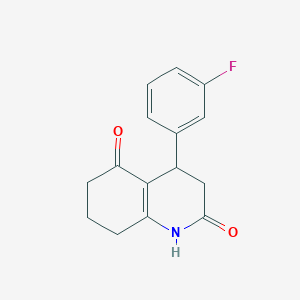
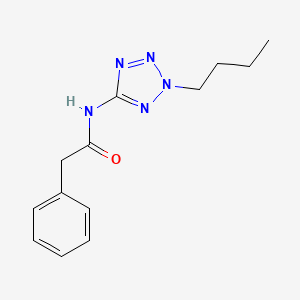
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)
